For-met-leu-phe-phe-OH

Description

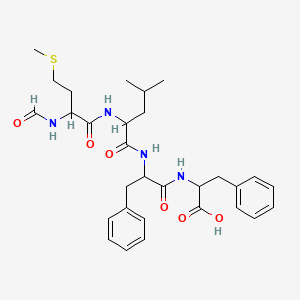

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interactions of For Met Leu Phe Phe Oh

Characterization of Formyl Peptide Receptors (FPRs) as G Protein-Coupled Receptors (GPCRs)

Formyl Peptide Receptors (FPRs) are a small group of receptors belonging to the large superfamily of G protein-coupled receptors (GPCRs), which are characterized by their seven transmembrane-spanning domains. nih.govresearchgate.net In humans, this family includes three members: FPR1, FPR2, and FPR3. nih.gov These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a critical role in host defense and inflammation. nih.govresearchgate.net

Upon activation by their specific ligands, FPRs undergo a conformational change that facilitates the coupling to and activation of intracellular heterotrimeric G proteins, specifically those of the Gi subfamily. nih.gov This activation initiates a cascade of downstream signaling events that ultimately lead to a variety of cellular functions, including chemotaxis, degranulation, superoxide (B77818) production, and phagocytosis. nih.gov

Specific Ligand Binding to Formyl Peptide Receptor 1 (FPR1)

FPR1 is the first and most extensively studied member of the FPR family and serves as the high-affinity receptor for many N-formylated peptides. frontiersin.org The prototypical ligand for FPR1 is the bacterial-derived tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). nih.gov The binding of these peptides to FPR1 is highly specific. The N-formyl group on the methionine residue is a key determinant for high-affinity binding and potent activation of FPR1. mdpi.com While the formyl group is not an absolute prerequisite for binding, its presence increases the potency of a peptide by at least 100-fold compared to its non-formylated counterpart. nih.gov However, for peptides containing five or more amino acids, non-formylated versions can also bind and activate the receptor. nih.gov The binding pocket of FPR1 also engages in hydrophobic interactions with the leucine (B10760876) and phenylalanine residues of the ligand. nih.gov

Comparative Receptor Binding Affinities and Selectivity of For-Met-Leu-Phe-Phe-OH

The addition of amino acid residues to the core fMLF sequence can modulate the binding affinity and selectivity of the peptide for different FPR subtypes. While specific binding affinity data for this compound is not extensively documented in publicly available literature, the principles of structure-activity relationships within the formyl peptide family provide insight.

Generally, FPR1 can accommodate peptides up to five amino acids in length. nih.gov In contrast, FPR2, another member of the family, often shows a preference for longer peptides and is more sensitive to the charge of the C-terminus. nih.govnih.gov For instance, FPR2 interacts more effectively with pentapeptides than with the tripeptide fMLF and is sensitive to negatively charged residues at the C-terminus. nih.gov Given that this compound is a pentapeptide with a terminal carboxyl group (COO-), its interaction with FPR subtypes would be distinct from that of fMLF. FPR1 is generally less sensitive to negative charges at the C-terminus compared to FPR2. nih.gov The well-characterized ligand fMLF binds to FPR1 with high affinity, typically in the low nanomolar range, while its affinity for FPR2 is significantly lower. nih.govguidetopharmacology.org It is expected that this compound would also act as a ligand for FPRs, with its specific affinity and selectivity profile determined by the structural contributions of the additional phenylalanine residue.

| Compound | Target Receptor | Binding Affinity (Value) | Affinity Type | Organism | Reference |

|---|---|---|---|---|---|

| For-Met-Leu-Phe-OH (fMLF) | FPR1 | ~3 nM | Kd | Human | guidetopharmacology.org |

| For-Met-Leu-Phe-OH (fMLF) | FPR1 | ~42 nM | Ki | Human | guidetopharmacology.org |

| For-Met-Leu-Phe-OH (fMLF) | FPR2 | >300 nM | Kd | Human | guidetopharmacology.org |

| This compound | FPR1/FPR2 | Data Not Available | N/A | N/A |

Conformational Changes and Receptor Activation Mechanisms

The binding of an agonist like this compound to the extracellular domain of FPR1 induces a critical conformational change in the receptor's structure. This change is transmitted through the transmembrane helices to the intracellular loops and C-terminal tail of the receptor. This new conformation allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric Gi protein.

The activated receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαi). nih.gov The binding of GTP to Gαi causes the dissociation of the G protein complex into two active signaling units: the Gαi-GTP subunit and the Gβγ dimer. nih.gov Both of these dissociated subunits can then interact with and modulate the activity of various downstream effector enzymes and ion channels. Key signaling pathways activated downstream of FPR1 include the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. nih.gov Additionally, the phosphoinositide-3 kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways are also engaged. nih.gov

Interaction Dynamics with Other Membrane-Associated Proteins

The signaling complex initiated by the binding of this compound to FPR1 is not isolated within the plasma membrane. The activated receptor and its associated G proteins can interact with a variety of other membrane-associated proteins to fine-tune the cellular response. Research suggests that FPR1 activation can lead to an integrated network with proteins such as the Cav1.2 calcium channel and the small GTPase RhoA, which are involved in regulating actin polymerization for cell movement.

Furthermore, FPRs can form dimers with other receptors, a common feature of GPCRs. It has been demonstrated that FPR1 can form heterodimers with FPR2. This dimerization can be influenced by the type of ligand bound to the receptors and can lead to distinct downstream signaling outcomes. For example, pro-resolving ligands have been shown to induce the formation of FPR1/FPR2 heterodimers, suggesting a mechanism for modulating inflammatory responses. frontiersin.org The activated FPR1 is also subject to regulatory processes, such as desensitization and internalization, which involve interactions with β-arrestins. nih.gov These interactions terminate G protein signaling and can initiate a second wave of signaling events, as well as target the receptor for removal from the cell surface.

Intracellular Signaling Pathways Orchestrated by For Met Leu Phe Phe Oh

Early Signaling Events Upon FPR Engagement

The initial phase of cellular activation by For-Met-Leu-Phe-OH is characterized by rapid events at the plasma membrane, mediated by the dissociation of G protein subunits following receptor engagement. ebiohippo.comfrontiersin.org These early events are crucial for setting in motion the downstream pathways that culminate in a specific cellular response.

Activation of Phospholipase C (PLC) and Phospholipase D (PLD)

Upon binding of For-Met-Leu-Phe-OH to FPR1, the associated G-protein, typically of the Gi subtype, is activated. ebiohippo.comfrontiersin.org This activation leads to the stimulation of key enzymes in phospholipid metabolism: Phospholipase C (PLC) and Phospholipase D (PLD). chemsrc.combiocrick.com Studies in human osteoblasts have demonstrated that stimulation with For-Met-Leu-Phe-OH significantly increases the intracellular activities of both PLC and PLD. glpbio.com

The activation of PLC is a receptor-mediated event occurring via a specific guanine (B1146940) nucleotide regulatory protein (G-protein), designated Gp. nih.gov This process is integral to the signaling cascade, as shown in studies with permeabilized HL60 cells where For-Met-Leu-Phe-OH-stimulated PLC activity was dependent on this G-protein mediation. nih.gov

Similarly, PLD activation is a critical response to For-Met-Leu-Phe-OH in cells like neutrophils. nih.govnih.gov Research on rabbit neutrophils indicates that For-Met-Leu-Phe-OH stimulates PLD, resulting in the formation of phosphatidic acid (PA) from phosphatidylcholine. nih.gov This activation is mediated by a pertussis toxin-sensitive G-protein, suggesting a distinct regulatory mechanism that may differ from that governing PLC. nih.gov The activation of PLD is further regulated by cofactors such as the small GTPases Arf6 and RhoA, and protein kinase C (PKC). researchgate.net

Regulation of Intracellular Calcium Flux

A hallmark of For-Met-Leu-Phe-OH signaling is the rapid and transient increase in cytosolic free calcium concentration ([Ca2+]i). glpbio.comabcam.com The activation of PLC by the G-protein-coupled FPR1 is directly responsible for initiating this calcium signal. ebiohippo.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores. nih.gov

MAPK/ERK Signaling Pathway Modulation

Downstream of the initial membrane-associated events, the signal is propagated through several kinase cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a central role. The binding of For-Met-Leu-Phe-OH to FPRs leads to the activation of the Ras superfamily of small GTPases, which in turn contributes to the activation of MAPK pathways, including the Extracellular Signal-Regulated Kinase (ERK) pathway. frontiersin.org

Activation of Extracellular Signal-Regulated Kinase (ERK)

The activation of ERK (specifically p42/p44 MAPK) is a key event in For-Met-Leu-Phe-OH-mediated signaling. nih.govnih.gov In human mesenchymal stem cells, the entire signaling cascade leading to osteogenic differentiation has been shown to be dependent on ERK activation. chemsrc.combiocrick.com

A detailed mechanism for ERK activation has been elucidated, involving the generation of reactive oxygen species (ROS). For-Met-Leu-Phe-OH induces rapid, FPR-dependent ROS production. nih.gov This burst of ROS leads to the transient oxidative inactivation of DUSP3 (dual-specificity phosphatase 3), a redox-sensitive, ERK-specific phosphatase. nih.gov By inhibiting the phosphatase that would normally deactivate it, ERK remains in its phosphorylated, active state, thus propagating the signal downstream. nih.gov This contrasts with other stimuli, such as platelet-activating factor (PAF), which may not trigger significant ERK activation, highlighting the specific nature of the For-Met-Leu-Phe-OH-induced pathway. nih.gov

Role of Calmodulin-Dependent Kinase II (CaMKII)

Calmodulin-Dependent Kinase II (CaMKII) functions as a crucial intermediary, linking the early calcium signal to the downstream MAPK/ERK cascade. The increase in intracellular Ca2+ following FPR1 engagement leads to the activation of calmodulin, which subsequently activates CaMKII. chemsrc.combiocrick.com Research has explicitly placed CaMKII upstream of ERK in the signaling pathway that mediates the effects of For-Met-Leu-Phe-OH on osteogenic differentiation. chemsrc.combiocrick.commedchemexpress.comclinisciences.com This positions CaMKII as a critical sensor of the calcium signal, translating it into a kinase cascade that ultimately influences gene expression.

CREB Phosphorylation and Transcriptional Regulation

The ultimate destination for the For-Met-Leu-Phe-OH-initiated signaling cascade is the cell nucleus, where it modulates the activity of transcription factors to alter gene expression. The cAMP response element-binding protein (CREB) is a key transcription factor at the terminus of this pathway. chemsrc.combiocrick.comnih.gov The activated ERK, downstream of CaMKII, translocates to the nucleus and phosphorylates CREB. chemsrc.combiocrick.commdpi.com

Phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govmdpi.com This transcriptional regulation is responsible for the cellular outcomes directed by For-Met-Leu-Phe-OH, such as the expression of osteogenic markers like Runx2 during the differentiation of mesenchymal stem cells. chemsrc.combiocrick.commedchemexpress.com

Data Tables

Table 1: Key Molecular Components in For-Met-Leu-Phe-OH Signaling

| Component | Class | Role in Pathway |

| FPR1 | G Protein-Coupled Receptor | Binds For-Met-Leu-Phe-OH; activates G-proteins. medchemexpress.comebiohippo.com |

| G-protein (Gi) | Signal Transducer | Activated by FPR1; stimulates PLC and PLD. ebiohippo.comfrontiersin.org |

| Phospholipase C (PLC) | Enzyme | Generates IP3 and DAG, leading to Ca2+ release. ebiohippo.comglpbio.com |

| Phospholipase D (PLD) | Enzyme | Generates phosphatidic acid. glpbio.comnih.gov |

| CaMKII | Protein Kinase | Activated by Ca2+/calmodulin; activates ERK pathway. chemsrc.combiocrick.com |

| ERK (p42/p44 MAPK) | Protein Kinase | Phosphorylates and activates downstream targets like CREB. frontiersin.orgnih.gov |

| CREB | Transcription Factor | Activated by phosphorylation; regulates gene expression. chemsrc.combiocrick.com |

Table 2: Cellular Responses to For-Met-Leu-Phe-OH and Associated Signaling Events

| Cell Type | Cellular Response | Key Signaling Events |

| Human Mesenchymal Stem Cells | Osteogenic Differentiation | FPR1 → PLC/PLD → Ca2+ → CaMKII → ERK → CREB Phosphorylation. chemsrc.combiocrick.commedchemexpress.com |

| Human Neutrophils (PMNs) | Chemotaxis, Superoxide (B77818) Release | PLC/PLD activation, Intracellular Ca2+ flux, p38 MAPK and ERK activation. nih.govnih.govjamanetwork.com |

| HL60 Cells (differentiated) | Intracellular Ca2+ Flux | FPR1 → G-protein → PLC activation. nih.govabcam.com |

| U937 Cells | Enhanced Ca2+ Signaling | Intracellular Ca2+ signal transduction. glpbio.com |

Regulation of Phosphatidylinositol 3-Kinase (PI3K) Activity

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a cornerstone of For-Met-Leu-Phe-Phe-OH-mediated cellular functions, including chemotaxis, cell survival, and the release of inflammatory molecules. frontiersin.orgplos.orgnih.gov Upon binding of this compound to its receptor, PI3K is rapidly activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. nih.govmolbiolcell.org

The accumulation of PIP3 at the leading edge of migrating cells is crucial for establishing cell polarity and directing cell movement. nih.gov PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov The recruitment of Akt to the membrane results in its phosphorylation and activation. nih.gov Activated Akt, in turn, phosphorylates a variety of downstream substrates, thereby regulating numerous cellular processes. The PI3K/Akt pathway is essential for the respiratory burst in neutrophils and contributes to the release of chemokines like IL-8. nih.gov There is also evidence of crosstalk between the PI3K/Akt pathway and the p38 MAPK pathway in response to this compound. nih.gov

Table 2: Key Events in this compound-Mediated PI3K Signaling

| Signaling Event | Key Molecules Involved | Cellular Outcome |

| Receptor Activation | This compound, FPR1, Gβγ subunits | Initiation of downstream signaling |

| PI3K Activation | Class I PI3Ks (e.g., PI3Kγ) | Production of PIP3 |

| Akt Recruitment and Activation | PIP3, Akt (PKB) | Phosphorylation of downstream targets |

| Downstream Effects | Rac, Cdc42, NADPH oxidase | Chemotaxis, cell polarization, respiratory burst, cytokine release |

This table summarizes the general mechanism of PI3K pathway activation by chemoattractants like fMLP. nih.govmolbiolcell.orgnih.gov

Modulation of Peroxisome Proliferator-Activated Receptor-γ1 (PPARγ1) Expression

This compound has been shown to influence cellular differentiation programs, in part, through the modulation of key transcription factors such as Peroxisome Proliferator-Activated Receptor-γ1 (PPARγ1). chemsrc.combiocrick.comclinisciences.com PPARγ is a nuclear receptor that plays a critical role in adipogenesis (the formation of fat cells) and has anti-inflammatory properties. nih.gov

In the context of human mesenchymal stem cells (MSCs), this compound has been observed to promote osteoblastic differentiation (bone formation) while concurrently suppressing adipogenic commitment. chemsrc.combiocrick.com This lineage-switching effect is associated with the inhibition of PPARγ1 expression by this compound. chemsrc.combiocrick.comclinisciences.com By downregulating PPARγ1, this compound shifts the balance of MSC differentiation away from the adipogenic lineage and towards the osteogenic lineage. The precise molecular mechanisms underlying this inhibition of PPARγ1 expression by this compound-activated signaling pathways are an area of ongoing investigation. However, it is clear that this modulation of PPARγ1 is a key component of the peptide's influence on cell fate decisions.

Table 3: Effect of this compound on Mesenchymal Stem Cell Differentiation

| Treatment | PPARγ1 Expression | Adipogenic Differentiation | Osteogenic Differentiation |

| Control | Basal | Basal | Basal |

| This compound | Decreased | Suppressed | Promoted |

This table is based on findings that fMLP inhibits PPARγ1 expression and promotes osteoblastic commitment in MSCs. chemsrc.combiocrick.comclinisciences.com

For Met Leu Phe Phe Oh in Immune Cell Function and Regulation

Mechanisms of Chemotaxis and Cell Migration

The migration of immune cells, or leukocytes, to sites of inflammation is a critical process in the body's defense mechanisms. This process, known as chemotaxis, is guided by chemical signals. While many formylated peptides act as potent chemoattractants, For-Met-Leu-Phe-Phe-OH appears to play an inhibitory role.

Directed Migration of Leukocytes (e.g., Neutrophils, Monocytes)

Specific research findings detailing the role of this compound in promoting the directed migration of leukocytes like neutrophils and monocytes are not extensively available in the reviewed scientific literature. The primary documented function of this peptide is related to the inhibition of chemotaxis. biosynth.com

Inhibition of Leukocyte Chemotaxis and Degranulation

This compound has been identified as a putative anti-inflammatory agent. biosynth.com Research has shown that it inhibits chemotaxis and degranulation in leukocytes. biosynth.com The mechanism for this inhibitory effect may be linked to its ability to bind to phosphatidylinositol 3-kinase (PI3K) and inhibit receptor binding in neutrophils and monocytes. biosynth.com This action interferes with the signaling cascade that would typically lead to cell movement and the release of granular contents.

Table 1: Reported Inhibitory Functions of this compound

| Function | Target Cells | Proposed Mechanism |

|---|---|---|

| Inhibition of Chemotaxis | Leukocytes (Neutrophils, Monocytes) | Binds to PI3K, inhibits receptor binding. biosynth.com |

| Inhibition of Degranulation | Leukocytes | Not specified. biosynth.com |

Induction of Pro-inflammatory Cytokine Expression

The expression and release of pro-inflammatory cytokines are key events in the inflammatory response.

Gene Expression Profiles in Human Peripheral Blood Monocytes

Detailed studies on the specific gene expression profiles induced by this compound in human peripheral blood monocytes are not presently available in the public research domain.

Regulation of Tumor Necrosis Factor-alpha (TNF-α) Secretion

Specific data on how this compound directly regulates the secretion of Tumor Necrosis Factor-alpha (TNF-α) is not detailed in the available literature. Its characterization as a putative anti-inflammatory agent that inhibits other leukocyte functions suggests it may contribute to dampening inflammatory responses, but direct evidence regarding TNF-α is lacking. biosynth.com

Release of Host Defense Proteins

Beyond cytokines, immune cells release a variety of proteins that contribute to host defense. The compound has been shown to have a consistent activity against bacterial infections, though it is not yet determined if this is due to its anti-inflammatory properties or other modes of action. biosynth.com Specific research detailing the release of other host defense proteins, such as lysozyme (B549824) or defensins, in response to this compound is not available in the reviewed literature.

Anti-inflammatory Properties and Mechanisms

This compound is recognized as a putative anti-inflammatory agent. biosynth.com Its mechanisms involve the modulation of key inflammatory mediators and cellular responses.

Research findings indicate that this compound has the capacity to inhibit the production of C-reactive protein (CRP). biosynth.com CRP is a well-known acute-phase reactant synthesized by the liver, with its levels rising significantly in response to inflammation. tandfonline.com The ability of this compound to suppress its production points to a direct anti-inflammatory property. biosynth.com

Table 1: Effect of this compound on C-reactive Protein

| Compound | Effect on C-reactive Protein (CRP) | Source |

|---|---|---|

| This compound | Inhibition of production | biosynth.com |

This table summarizes the reported effect of the compound on a key inflammatory marker.

This compound modulates several aspects of the inflammatory response by interacting with immune cells. biosynth.comjci.orgresearchgate.net As a ligand for formyl peptide receptors (FPRs), it can trigger specific cellular activities. researchgate.netnih.gov

Studies have identified its role in the following in vitro processes:

Leukocyte Chemotaxis and Degranulation: The compound has been shown to inhibit chemotaxis and degranulation in leukocytes, key functions of these cells in mounting an inflammatory response. biosynth.com

Mast Cell Degranulation: In experimental models of asthma, fMLFF was found to reduce mast cell degranulation, a critical event in allergic inflammation. jci.org

Neutrophil Activation: The peptide is used in research to challenge neutrophils and study their activation pathways, confirming its ability to initiate an immune cell response. researchgate.netnih.gov For instance, it has been used to activate cells to study the regulation of integrin-dependent cell adhesion, a fundamental process in inflammation.

Table 2: In Vitro Inflammatory Responses Modulated by this compound

| Cellular Response | Modulating Effect | Cell Type | Source |

|---|---|---|---|

| Chemotaxis | Inhibition | Leukocytes | biosynth.com |

| Degranulation | Inhibition | Leukocytes | biosynth.com |

| Degranulation | Reduction | Mast Cells | jci.org |

| Cell Adhesion | Activation (Used as stimulus) | U937 Cells | |

| CD11b Upregulation | Activation (Used as stimulus) | Neutrophils | researchgate.net |

This table details the specific in vitro cellular processes influenced by this compound.

Role of For Met Leu Phe Phe Oh in Osteogenesis and Bone Remodeling

Regulation of Osteoblastic Commitment and Differentiation

There is currently no available scientific data to describe the role of For-Met-Leu-Phe-Phe-OH in regulating the commitment and differentiation of osteoblasts.

Enhancement of Osteogenic Marker Expression (e.g., Runx2)

No research findings were identified that demonstrate an effect of this compound on the expression of osteogenic markers such as Runt-related transcription factor 2 (Runx2).

Stimulation of Mineralization Processes

Information regarding the stimulation of mineralization processes by this compound is not present in the current scientific literature.

Suppression of Adipogenic Differentiation in Mesenchymal Stem Cells

There is no available evidence to suggest that this compound suppresses the differentiation of mesenchymal stem cells into adipocytes.

In vivo Models for Investigating Bone Formation Dynamics (e.g., Zebrafish, Rabbits)

No studies utilizing in vivo models, such as zebrafish or rabbits, to investigate the effects of this compound on bone formation dynamics have been found.

Chemical Synthesis and Structure Activity Relationship Sar Studies of For Met Leu Phe Phe Oh and Analogs

Methodologies for Peptide Synthesis of For-Met-Leu-Phe-Phe-OH

The synthesis of this compound is typically achieved through established peptide chemistry techniques, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient method. researchgate.netchemimpex.com Classical solution-phase synthesis has also been used, particularly in early studies of related peptides, involving methods like the mixed anhydride (B1165640) procedure. nih.gov

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. peptide.com This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step only requiring filtration and washing of the resin to remove soluble reagents and byproducts. oup.com

The general SPPS cycle for assembling a peptide like this compound using the common Fmoc (9-fluorenylmethoxycarbonyl) strategy involves the following steps: peptide.comnih.govbeilstein-journals.org

Resin Loading: The first C-terminal amino acid, Phenylalanine (Phe), protected at its α-amino group with an Fmoc group (Fmoc-Phe-OH), is covalently attached to a solid support, such as a Wang resin. beilstein-journals.org

Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound phenylalanine, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net This exposes a free amine for the next coupling step.

Coupling: The next Fmoc-protected amino acid in the sequence (in this case, another Fmoc-Phe-OH) is activated and coupled to the free amine of the resin-bound residue. Common coupling reagents include diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or a pre-formed active ester. beilstein-journals.org

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Leu-OH, then Fmoc-Met-OH) until the full tetrapeptide chain (Met-Leu-Phe-Phe) is assembled on the resin. nih.gov

N-terminal Formylation: After the final Fmoc group is removed from the N-terminal methionine, the formyl group (CHO) is introduced. This can be done while the peptide is still attached to the resin ("on-bead formylation") using a formylating agent, such as formic acid activated with N,N'-dicyclohexylcarbodiimide (DCC) or by using ethyl formate. nih.govbeilstein-journals.orgresearchgate.net

Cleavage and Final Deprotection: The completed, N-formylated peptide is cleaved from the resin support, and any protecting groups on the amino acid side chains are simultaneously removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water, ethanedithiol (EDT), and triisopropylsilane (B1312306) (TIS) to prevent side reactions. beilstein-journals.orgresearchgate.net

Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity product, this compound. nih.govresearchgate.net

This orthogonal protection strategy, where the temporary N-terminal protection (Fmoc) and permanent side-chain/resin-linkage protection are removed under different chemical conditions, is a cornerstone of modern SPPS. peptide.com

Design and Development of Formyl Peptide Analogs

The development of analogs of formylated peptides is crucial for probing the specific structural requirements for receptor binding and activation, with the goal of creating more potent or selective therapeutic agents. nih.gov Much of the research has focused on analogs of the tripeptide N-formyl-Met-Leu-Phe (fMLF), but the principles are directly applicable to this compound. nih.govingentaconnect.com

Systematic modifications are made to each component of the peptide to understand its contribution to biological activity.

N-Terminal Formyl Group: The N-formyl group is critical for agonist activity at FPR1. mdpi.com Replacing it with bulkier groups, such as the tert-butyloxycarbonyl (t-Boc) group, can convert a potent agonist into a receptor antagonist. mdpi.com This highlights the specific size and electronic requirements of the receptor's binding pocket for this moiety.

Amino Acid at Position 1 (Methionine): The methionine residue is a key recognition element. Its sulfur-containing side chain is significant, and replacing it with mimics like O-methyl-L-homoserine can alter activity. nih.gov Other modifications at this position, for instance with conformationally restricted amino acids like 4-aminotetrahydrothiopyran-4-carboxylic acid (Thp), have been explored to study the required conformation for receptor interaction. capes.gov.brnih.gov

Amino Acids at Positions 2-4 (Leu-Phe-Phe): The hydrophobicity and steric bulk of the subsequent amino acids are important for receptor affinity. Modifications in this region, such as substituting leucine (B10760876) with other hydrophobic residues or replacing phenylalanine with constrained mimics like 2-aminoindane-2-carboxylic acid (Ain), are used to map the topology of the receptor's binding site. capes.gov.brnih.gov

C-Terminal Group: The C-terminal carboxyl group (-OH) influences receptor selectivity. Peptides with a free carboxyl group (like this compound) or other negatively charged residues at the C-terminus tend to have lower affinity for FPR2 compared to FPR1. nih.gov Esterification of the C-terminus, for example to a methyl ester (-OMe), can modulate activity and receptor preference. nih.govontosight.ai

Beyond simple amino acid substitution, a wide range of derivatives have been synthesized to improve stability, potency, and selectivity.

Peptidomimetics: These are compounds designed to mimic the structure and function of the natural peptide but with modified backbones or non-natural building blocks to enhance properties like resistance to enzymatic degradation. AApeptides, which are based on N-acylated-N-aminoethyl amino acid residues, have been synthesized to mimic fMLF and have shown agonist activity at FPRs. nih.govmdpi.com

Cyclic Analogs: Cyclization can constrain the peptide into a specific conformation, potentially increasing its affinity and selectivity for a receptor. A cyclic analog of fMLF, For-Met-Lys-Phe-For-Met-Lys-Phe-, has been synthesized and studied. moleculardepot.com

Hybrid Peptides: Analogs incorporating non-standard amino acids, such as β-amino acids or taurine (B1682933) residues, have been created to explore different backbone conformations and their impact on biological activity. moleculardepot.com

The synthesis of these derivatives often requires specialized chemical strategies but generally follows the core principles of peptide coupling and functional group manipulation. unifi.it

Elucidation of Structure-Activity Relationships for FPR Ligands

SAR studies aim to connect the chemical structure of a ligand to its biological activity, providing a blueprint for designing new molecules. For formyl peptide receptor (FPR) ligands, these studies have revealed key determinants for receptor binding and functional potency. ingentaconnect.commdpi.com

The interaction of formylated peptides with FPRs, particularly FPR1 and FPR2, is governed by several structural features.

N-Formylmethionine: This N-terminal residue is a primary determinant for high-affinity binding and activation of FPR1. aai.org Computational models suggest the fMet residue inserts deep into a hydrophobic binding pocket within the receptor's transmembrane domains. aai.orgaai.org The N-formyl group itself is essential for agonism. mdpi.comnih.gov

Peptide Length and Composition: The length and amino acid composition of the peptide chain are crucial for receptor selectivity. FPR1 generally binds shorter peptides (3-5 residues) with high affinity. aai.org In contrast, FPR2 can recognize a broader array of ligands, including longer peptides, and is more sensitive to the charge at the C-terminus. mdpi.comnih.gov FPR2 interacts poorly with peptides carrying a negative charge at the C-terminus (like fMLF or fMLFE) but better with those that are neutral or positively charged (like fMLFK). nih.gov

The table below summarizes the activity of various fMLF analogs, illustrating key SAR principles.

| Compound | Modification from fMLF | Effect on Activity | Reference(s) |

| Boc-Met-Leu-Phe | Replaced N-formyl with t-Boc | Acts as an FPR1 antagonist | mdpi.com |

| For-Met-Leu-Phe-OMe | C-terminal methyl ester | Potent chemoattractant | nih.govontosight.ai |

| For-Hse(Me)-Leu-Phe-OMe | Replaced Met with O-methyl-homoserine | More active in stimulating mobility | nih.gov |

| [Ain³]fMLP-OMe | Replaced Phe with 2-aminoindane-2-carboxylic acid | Conformationally restricted analog | nih.gov |

| fMLFK | Added Lysine at C-terminus | Higher affinity for FPR2 than fMLF | nih.gov |

| fMLFE | Added Glutamic Acid at C-terminus | Weakly interacts with FPR2 | nih.gov |

These studies collectively demonstrate that the biological activity of this compound and its analogs is a finely tuned outcome of specific interactions between the peptide's structural elements and the formyl peptide receptors.

Influence of Peptide Sequence and Chirality on Biological Activity

The biological activity of N-formyl-methionyl-leucyl-phenylalanyl-phenylalanine-OH (this compound) and its analogs is profoundly influenced by both the sequence of amino acids and their stereochemistry. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in receptor affinity and functional response.

The extension of the archetypal chemotactic tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) by an additional phenylalanine residue to form the tetrapeptide this compound (fMLFF) has been shown to significantly enhance its binding affinity for the formyl peptide receptor (FPR). nih.gov In comparative studies, fMLFF exhibited a notably higher affinity, with an EC50 value of approximately 1 nM, whereas fMLF's affinity was in the 100 nM range. nih.gov This suggests that the C-terminal extension with a second phenylalanine residue plays a crucial role in optimizing the interaction with the receptor.

The nature of the amino acid residues themselves is critical. The N-formyl group on the methionine residue is considered essential for potent biological activity. Analogs lacking this group show a drastic reduction in chemotactic potency. wikipedia.org The methionine residue's sulfur-containing side chain is also optimal for activity. wikipedia.org The central leucine residue's hydrophobic side chain is thought to interact with a hydrophobic region of the receptor. nih.gov

The following table summarizes the comparative biological activities of fMLF and its extended analog fMLFF, highlighting the impact of peptide sequence extension.

| Compound | Receptor | Biological Activity (EC50) | Source |

| For-Met-Leu-Phe-OH (fMLF) | FPR | ~100 nM | nih.gov |

| This compound (fMLFF) | FPR | ~1 nM | nih.gov |

Pharmacophore Modeling and in silico Approaches for Ligand Design

Pharmacophore modeling and other in silico approaches have become invaluable tools for understanding the structure-activity relationships of formyl peptide receptor (FPR) ligands and for the rational design of novel agonists and antagonists. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and to elicit a biological response. nih.gov

For the formyl peptide receptors, particularly FPR1 and FPR2, several pharmacophore models have been developed based on known peptide and non-peptide ligands. nih.govnih.govresearchgate.net These models typically highlight the importance of several key features for agonist activity:

A hydrogen-bond acceptor: This feature often corresponds to the formyl group of the N-terminal methionine in peptide agonists. nih.gov

Hydrophobic/aromatic centers: These are crucial for interaction with hydrophobic pockets within the receptor's binding site. In this compound, the side chains of methionine, leucine, and the two phenylalanine residues contribute to these hydrophobic interactions. nih.govnih.gov Some models for FPR2 suggest the existence of at least three hydrophobic/aromatic subpockets. researchgate.net

A negatively charged/hydrogen-bond acceptor site: At physiological pH, the C-terminal carboxyl group of this compound provides a negative charge that can interact with positively charged residues in the receptor binding site. nih.gov

These pharmacophore models are instrumental in virtual screening campaigns to identify new lead compounds from large chemical databases. nih.gov By filtering compounds based on their ability to match the pharmacophore model, researchers can significantly enrich the hit rate of potential new ligands. Furthermore, these models, often developed in conjunction with homology models of the receptors, provide insights into the putative binding modes of ligands. Docking studies using these models have suggested that ligands like tetrapeptides can adopt specific conformations within the transmembrane binding pocket of the receptor. nih.gov

For example, a homology model of FPR1 was used to dock the tetrapeptide Ac-QAWF, which helped to delineate the ligand-binding site in the upper region of the transmembrane helix bundle. nih.gov Such in silico approaches not only aid in the discovery of new ligands but also in the optimization of existing ones by suggesting modifications that could enhance binding affinity and selectivity for different FPR subtypes. The development of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, is another important in silico strategy that has been applied to FPR ligands. nih.gov

Advanced Research Methodologies and Perspectives in For Met Leu Phe Phe Oh Research

In vitro Cell-Based Assays for Functional Characterization

In vitro cell-based assays are fundamental to understanding the biological effects of For-Met-Leu-Phe-Phe-OH at the cellular level. These assays provide critical data on how the compound influences cell behavior and signaling pathways.

Chemotaxis and Migration Assays

Chemotaxis, the directed movement of cells along a chemical gradient, is a primary function induced by this compound. Various assays are utilized to quantify this process.

The Boyden chamber assay is a classic and widely used method. biocrick.comnih.govaai.org It consists of two compartments separated by a filter with pores of a specific size. Cells, such as neutrophils, are placed in the upper compartment, and a solution containing this compound is placed in the lower compartment, creating a chemoattractant gradient. aai.orgsigmaaldrich.com After an incubation period, the number of cells that have migrated through the filter to the lower side is quantified, providing a measure of the chemotactic activity of the compound. nih.gov Research has shown that this compound is a potent inducer of neutrophil chemotaxis, with an effective dose (ED50) in the nanomolar range. nih.gov

Another technique is the Zigmond chamber assay , which allows for the direct observation of cell migration under a microscope. sigmaaldrich.com This method helps in analyzing the real-time response of individual cells to a gradient of this compound.

The agarose (B213101) assay is another method where wells are cut into an agarose gel, and cells and the chemoattractant are placed in separate wells. biocrick.com The distance the cells migrate towards the chemoattractant is then measured. While generally less sensitive than the Boyden chamber assay, it provides a clear visual representation of chemotaxis. biocrick.com

Studies have also utilized fibrin (B1330869) gels to mimic the in vivo environment of inflamed tissues. aai.org In these assays, neutrophils migrate through the fibrin gel towards a source of chemoattractant. Interestingly, while C5a is a primary chemoattractant in this system, this compound has been observed to inhibit neutrophil migration and bacterial killing within these gels at certain concentrations. aai.org

Interactive Data Table: Chemotaxis and Migration Assays for this compound

| Assay Type | Key Principle | Typical Cells Used | Measured Parameter | Notable Findings | Reference |

| Boyden Chamber | Cell migration across a porous membrane towards a chemoattractant gradient. | Neutrophils, Polymorphonuclear leukocytes (PMNs) | Number of migrated cells. | This compound is a potent chemoattractant with an ED50 of 7 x 10-11 M. nih.gov | biocrick.comnih.govaai.org |

| Zigmond Chamber | Direct microscopic observation of cell movement along a defined chemical gradient. | Neutrophils | Real-time cell speed and directionality. | Allows for detailed analysis of individual cell behavior. | sigmaaldrich.com |

| Agarose Assay | Cell migration through an agarose gel towards a chemoattractant source. | Leukocytes | Distance of cell migration. | Generally less sensitive than the Boyden chamber assay. biocrick.com | biocrick.com |

| Fibrin Gel Assay | Cell migration through a three-dimensional fibrin matrix, mimicking tissue environments. | Neutrophils (PMNs) | Distance of migration and bacterial killing efficiency. | This compound can inhibit C5a-mediated chemotaxis in this system. aai.org | aai.org |

Reporter Gene Assays for Pathway Activation

Reporter gene assays are powerful tools to investigate the specific signaling pathways activated by this compound upon binding to its receptors. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor.

For instance, to study the activation of the NF-κB pathway, cells can be transfected with a plasmid containing the luciferase gene driven by an NF-κB-dependent promoter. nih.gov Upon stimulation with this compound, activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be measured to quantify pathway activation. nih.govchemsrc.com Studies have shown that this compound can induce NF-κB activation, which is a key step in the expression of proinflammatory cytokines. nih.govnih.gov

Similarly, reporter constructs for other signaling pathways, such as those involving ERK (Elk-1 reporter) and JNK (c-Jun reporter), can be used to dissect the signaling cascades initiated by this compound. nih.gov Research indicates that this compound potently and specifically activates the ERK pathway in intestinal epithelial cells, without significantly stimulating the JNK or NF-κB pathways in those specific cells. nih.gov

Cytokine and Chemokine Quantification Methods

The activation of immune cells by this compound often leads to the production and secretion of various cytokines and chemokines. Quantifying these molecules is crucial for understanding the inflammatory response mediated by the compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for measuring the concentration of specific cytokines and chemokines in cell culture supernatants. chemsrc.com For example, studies have used ELISA to measure the release of TNF-α from cells stimulated with this compound. chemsrc.com

Another important aspect is the release of other inflammatory mediators. For instance, this compound has been shown to induce the release of lysozyme (B549824) and β-glucuronidase from neutrophils, with ED50 values in the sub-nanomolar range. nih.gov It also mediates the dose-dependent release of calprotectin from polymorphonuclear neutrophils (PMNs). chemsrc.com

Biophysical Techniques for Ligand-Receptor Interaction Studies

Biophysical techniques provide detailed insights into the direct interaction between this compound and its receptors, primarily the formyl peptide receptors (FPRs).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for characterizing receptor-ligand interactions. scispace.comacs.org In these assays, a radiolabeled version of the ligand (e.g., with tritium, ³H) is used to quantify its binding to receptors on cell membranes or intact cells. scispace.com

By competing the binding of the radiolabeled ligand with increasing concentrations of the unlabeled compound (this compound), one can determine the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, ID50). nih.gov A study using a radioreceptor assay determined the ID50 of this compound to be 3.3 x 10⁻¹⁰ M. nih.gov These assays have been instrumental in establishing that this compound binds with high affinity to formyl peptide receptors. nih.gov

Label-Free Technologies (e.g., Surface Plasmon Resonance)

Label-free technologies, such as Surface Plasmon Resonance (SPR) , offer the advantage of studying biomolecular interactions in real-time without the need for labeling the molecules, which can sometimes alter their properties. nih.govnih.gov

In an SPR experiment, one of the interacting partners (e.g., the receptor) is immobilized on a sensor chip. The other partner (the ligand, this compound) is then flowed over the surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity. While specific SPR data for the direct interaction of this compound is not as commonly reported as for other peptides, this technology is a powerful tool for such investigations. nih.govnih.gov

Interactive Data Table: Biophysical Techniques for this compound Receptor Interaction

| Technique | Principle | Key Parameters Determined | Findings for this compound | Reference |

| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor. | Binding affinity (Ki, ID50), receptor density (Bmax). | High-affinity binding to formyl peptide receptors with an ID50 of 3.3 x 10-10 M. nih.gov | nih.govscispace.comacs.org |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. | Association rate (ka), dissociation rate (kd), affinity (KD). | A powerful tool for real-time analysis of binding kinetics. | nih.govnih.gov |

High-Throughput Screening (HTS) for Novel FPR Ligands and Modulators

The discovery of novel and selective ligands for formyl peptide receptors (FPRs) is a critical goal in developing therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. mdpi.comunifi.it High-Throughput Screening (HTS) provides the necessary platforms to rapidly screen vast libraries of chemical compounds for their ability to interact with and modulate FPRs. longdom.org As G protein-coupled receptors (GPCRs), FPRs are amenable to a variety of HTS assay formats designed to identify new agonists, antagonists, or allosteric modulators. nih.govnih.gov

Cell-based assays are the predominant method for primary HTS campaigns targeting GPCRs. nih.gov These assays utilize engineered cell lines that stably express the target receptor, such as FPR1 or FPR2. The screening process typically measures functional responses downstream of receptor activation. Common HTS-compatible functional assays include:

Calcium Mobilization Assays: Upon activation, FPRs trigger a G protein-mediated cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). uniprot.org HTS platforms use fluorescent calcium indicators to measure this flux in thousands of compounds simultaneously in microtiter plates, providing a robust and rapid readout of receptor agonism. creative-bioarray.comaddexbio.com

Competitive Binding Assays: These assays measure the ability of test compounds to displace a known, labeled ligand (often fluorescent or radiolabeled) from the receptor. creative-bioarray.comnih.gov A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. Flow cytometry-based HTS has proven particularly effective, allowing for the simultaneous screening of compounds against different FPR subtypes in a "duplex" format to assess selectivity early in the discovery process. nih.govnih.govresearchgate.net

Reporter Gene Assays: In this format, cells are engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the FPR signaling pathway. An increase in reporter gene expression signals receptor activation. creative-bioarray.comaddexbio.com

Beyond cell-based approaches, in vitro and in silico methods contribute to the discovery pipeline. In vitro assays using purified receptors can be challenging due to the instability of GPCRs but can provide direct binding data through techniques like fluorescence polarization. nih.gov Computational, or in silico, HTS uses computer models of the FPR structure to predict which molecules from a virtual library are likely to bind to the receptor, thereby reducing the number of compounds that need to be tested experimentally. nih.govnih.gov Through these multi-faceted HTS strategies, researchers have identified numerous structurally diverse, non-peptide small-molecule modulators of FPRs. mdpi.comunifi.it

Table 1: High-Throughput Screening Methods for FPR Ligand Discovery

| Assay Type | Principle | Signal Detected | Typical Use | Reference |

|---|---|---|---|---|

| Calcium Mobilization | FPR activation leads to Gq protein signaling and release of intracellular Ca²⁺ stores. | Change in fluorescence of a calcium-sensitive dye. | Primary screening for agonists. | creative-bioarray.comaddexbio.com |

| Competitive Ligand Binding | A test compound competes with a known fluorescently-labeled FPR ligand for binding to the receptor on intact cells. | Decrease in fluorescence signal from the displaced labeled ligand. | Primary screening for agonists and antagonists; determining binding affinity. | nih.govnih.gov |

| Reporter Gene Assay | FPR signaling activates a transcription factor, driving expression of a reporter gene (e.g., luciferase). | Light output (luminescence) or color change. | Primary screening for agonists. | creative-bioarray.comaddexbio.com |

| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G proteins upon receptor activation. | Radioactivity or fluorescence. | Functional cell-free assay to discriminate agonist types. | creative-bioarray.com |

| In Silico Screening | Computational docking of virtual compound libraries to a 3D model of the FPR. | Predicted binding energy/score. | Pre-screening to prioritize compounds for experimental testing. | nih.gov |

Omics Approaches in Response to this compound Stimulation

To understand the full spectrum of cellular changes induced by this compound and related peptides, researchers employ "omics" technologies. These approaches provide a global view of the molecular alterations at the level of genes (transcriptomics) and proteins (proteomics), offering insights far beyond the initial signal transduction events.

Transcriptomics, primarily through techniques like RNA-sequencing (RNA-seq) and DNA microarrays, allows for the comprehensive profiling of gene expression changes in cells following stimulation with an FPR agonist. plos.orgnih.govoup.com Studies on immune cells such as neutrophils, which are primary targets of this compound, have revealed widespread transcriptional reprogramming in response to FPR activation or in inflammatory contexts where FPR signaling is crucial.

For instance, transcriptomic analysis of neutrophils primed with pro-inflammatory cytokines and subsequently stimulated with fMLP shows rapid expression changes in a suite of genes critical for inflammatory responses. plos.org These include genes for other cytokines and chemokines (e.g., CXCL1, CXCL2, IL1A, IL1B) and cell adhesion molecules (ICAM1), indicating that FPR activation amplifies the inflammatory cascade by inducing the expression of secondary signaling molecules. plos.org

Furthermore, transcriptomic studies have been used to compare different neutrophil populations, such as those found in healthy individuals versus those in disease states like cancer or systemic lupus erythematosus (SLE). pnas.orgplos.orgscienceopen.com In tumor-associated neutrophils (TANs), the fMLP signaling pathway itself was found to be significantly downregulated, suggesting a mechanism by which the tumor microenvironment may alter neutrophil responsiveness. plos.orgscienceopen.com In SLE, RNA-seq has helped characterize distinct neutrophil subsets with different gene expression profiles related to chemotaxis and immune responses. pnas.org These analyses provide a powerful tool for understanding how the cellular response to FPR agonists is shaped by the broader pathological context.

Table 2: Selected Genes with Altered Expression in fMLP-Related Transcriptomic Studies

| Gene | Function | Observed Change | Cell Type / Context | Reference |

|---|---|---|---|---|

| CXCL1 | Chemokine (Neutrophil chemoattractant) | Upregulated | Cytokine-primed neutrophils | plos.org |

| CXCL2 | Chemokine (Neutrophil chemoattractant) | Upregulated | Cytokine-primed neutrophils | plos.org |

| IL1B | Pro-inflammatory cytokine | Upregulated | Cytokine-primed neutrophils | plos.org |

| ICAM1 | Intercellular Adhesion Molecule 1 | Upregulated | Cytokine-primed neutrophils | plos.org |

| FPR1 | Formyl Peptide Receptor 1 | Downregulated | Tumor-Associated Neutrophils (TANs) | plos.orgscienceopen.com |

| MHC-II Complex Genes | Antigen presentation | Upregulated | Tumor-Associated Neutrophils (TANs) | scienceopen.com |

Proteomics complements transcriptomics by analyzing the entire protein content of a cell, including post-translational modifications, which are critical for protein function but not visible at the gene level. In the context of this compound, proteomics is used to identify the proteins that execute the cellular functions triggered by FPR activation, such as chemotaxis, degranulation, and oxidative burst.

While direct proteomic profiling of cells stimulated solely with fMLP or its analogues is not extensively documented, proteomic studies of neutrophils and monocytes in inflammatory disease models, where fMLP is a key physiological stimulus, provide significant insights. nih.govmdpi.com For example, proteomic analysis of neutrophils from patients with sepsis has been used to investigate their impaired functionality. nih.govresearchgate.net In these studies, fMLP is used as a tool to stimulate neutrophil functions like the oxidative burst, and proteomics is then applied to identify protein expression differences that correlate with the functional defects. nih.govresearchgate.net Such studies have implicated proteins involved in autophagy and cellular metabolism (e.g., DNAJC13, AHSG, PROS1, SERPINA3) in the faulty functionality of neutrophils. nih.govresearchgate.net

Similarly, proteomic analyses of neutrophils from patients with multiple sclerosis have identified dysregulated proteins related to reactive oxygen species (ROS) production, a key fMLP-induced function. biorxiv.org These studies often use techniques like two-dimensional gel electrophoresis followed by mass spectrometry or more advanced shotgun proteomics to compare the protein profiles of resting versus activated cells, or healthy versus diseased cells. mdpi.comresearchgate.net The data generated helps build a detailed map of the protein networks that govern the cellular response to chemotactic peptides like this compound.

Table 3: Proteins Implicated in Neutrophil Function in fMLP-Relevant Proteomic Studies

| Protein | Potential Function | Disease Context | Reference |

|---|---|---|---|

| PROS1 (Protein S) | Involved in coagulation and efferocytosis | Sepsis | nih.govresearchgate.net |

| SERPINA3 | Serine protease inhibitor, acute phase protein | Sepsis | nih.govresearchgate.net |

| MPO (Myeloperoxidase) | Enzyme in azurophilic granules, produces hypochlorous acid | Sepsis | nih.govresearchgate.net |

| AHSG (Alpha-2-HS-glycoprotein) | Negative acute phase protein, involved in phagocytosis | Sepsis | nih.govresearchgate.net |

| Actin | Cytoskeletal component essential for cell motility and phagocytosis | General neutrophil activation | mdpi.com |

Conceptual Frameworks for Integrating this compound Research into broader Biological Contexts

Research on this compound and its receptor, FPR1, is not conducted in isolation but is integrated into several broader conceptual frameworks that explain its significance in health and disease.

One central framework is the "danger signal" model of innate immunity . atsjournals.org this compound mimics N-formylated peptides that are specific products of bacterial protein synthesis and are also released from damaged host mitochondria. ingentaconnect.comnih.gov Therefore, FPR1 acts as a sentinel receptor, detecting these "danger signals" to initiate a rapid inflammatory response characterized by the recruitment and activation of phagocytic leukocytes like neutrophils to sites of infection or tissue injury. nih.govabcam.com This places FPR1 signaling at the critical interface of both infectious and sterile inflammation.

A second framework is host-pathogen interactions . nih.govmdpi.com The ability of the host immune system to recognize and respond to bacterial peptides like fMLP is a classic example of this dynamic. nih.gov Studying this interaction allows researchers to understand the mechanisms of host defense and how pathogens might evade them. Mathematical and metabolic modeling of host-pathogen systems can simulate the impact of these interactions and help identify novel therapeutic targets within these pathways. nih.gov

A third, more modern framework is that of biased agonism and signal plexing . G protein-coupled receptors like FPRs are now understood to be capable of adopting multiple active conformations depending on the ligand that binds to them. mdpi.com Different ligands, including endogenous peptides and synthetic compounds, can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways. This "biased agonism" can result in varied functional outcomes; for example, one agonist might strongly promote chemotaxis while another preferentially triggers superoxide (B77818) release. mdpi.com Understanding this concept is crucial for designing new FPR-modulating drugs that can selectively engage desired therapeutic effects while avoiding unwanted side effects.

Finally, the research is framed within specific disease contexts . Dysregulation of FPR signaling has been implicated in a wide range of pathologies, including chronic inflammatory diseases (e.g., systemic amyloidosis), neurodegenerative disorders (e.g., Alzheimer's disease), and cancer metastasis. mdpi.comnih.govmdpi.com Integrating the study of this compound into these disease models helps to elucidate the mechanisms by which FPRs contribute to pathology and provides a rationale for targeting these receptors therapeutically.

Table 4: Conceptual Frameworks for this compound Research

| Framework | Core Concept | Role of this compound/FPR1 | Reference |

|---|---|---|---|

| Innate Immunity as a "Danger" Sensor | The immune system responds to molecular patterns associated with pathogens or cellular damage. | FPR1 recognizes formylated peptides from bacteria and mitochondria, initiating an inflammatory response to infection or injury. | atsjournals.orgnih.gov |

| Host-Pathogen Interaction | The dynamic interplay and co-evolution between a host and an invading pathogen. | Represents a key mechanism by which the host detects bacterial presence and mounts a defense. | nih.govmdpi.com |

| Biased Agonism | Different ligands for the same receptor can selectively activate different signaling pathways, leading to distinct functional outcomes. | Explains how various FPR ligands can elicit different cellular responses (e.g., chemotaxis vs. degranulation), offering opportunities for selective drug design. | mdpi.com |

| Pathophysiology of Disease | Understanding the molecular mechanisms that underlie specific diseases. | Dysregulated FPR1 signaling is implicated in chronic inflammation, neurodegeneration, and cancer, making it a relevant therapeutic target. | mdpi.comnih.gov |

Q & A

Q. What ethical considerations apply when using this compound in human-derived cell lines?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for primary human cells. Include donor consent documentation and anonymize data. For immortalized lines (e.g., THP-1), disclose source and mycoplasma testing results. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.